![molecular formula C25H27N5O3 B2580677 3-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922088-25-3](/img/structure/B2580677.png)
3-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 3-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide, part of a broader class of chemicals, has been synthesized and characterized for various properties. For instance, research has shown the synthesis, characterization, and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, indicating potential applications in anticancer research (Hassan, Hafez, Osman, & Ali, 2015). These compounds were tested against multiple human cancer cell lines, showcasing the importance of the structural elements in mediating cytotoxic effects.
Anticancer Activity
There is a focused interest in the anticancer potential of derivatives related to this compound. For example, certain derivatives have been developed with the intent of identifying new anticancer agents, showing significant activity against a range of cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). This illustrates the compound's role as a precursor or inspiration for creating molecules with tailored pharmacological profiles aimed at combating cancer.
Biological Activity Beyond Anticancer
Further investigations into the biological activities of derivatives of this compound extend beyond anticancer effects. Research into new benzodiazepine derivatives, for example, highlights the potential for broad antimicrobial and anthelmintic activities, suggesting the versatility of the core chemical structure in generating biologically active molecules (Kumar & Joshi, 2007). This versatility is crucial for the development of new therapeutics across a range of applications.
Antimicrobial and Antifungal Agents
The compound's related structures have also been explored for antimicrobial and antifungal capabilities, indicating their utility in addressing infections and diseases caused by various microorganisms. For instance, novel pyrazolo[4,3-d]pyrimidines and related compounds were synthesized and evaluated for antimicrobial and anti-5-lipoxygenase agents, revealing their potential in treating diseases with an inflammatory component or infections (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-18-4-3-5-20(14-18)16-29-17-27-24-22(25(29)32)15-28-30(24)13-12-26-23(31)11-8-19-6-9-21(33-2)10-7-19/h3-7,9-10,14-15,17H,8,11-13,16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHXMHKLKDVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2580597.png)
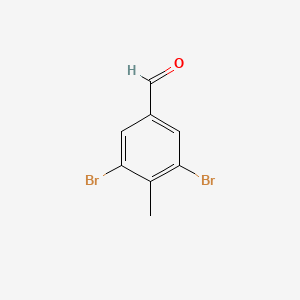
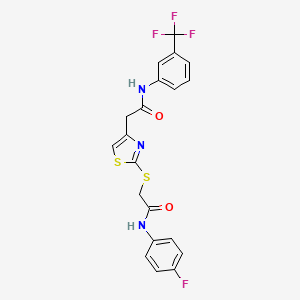
![ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2580604.png)
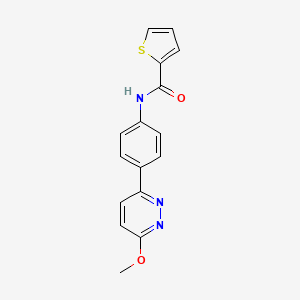

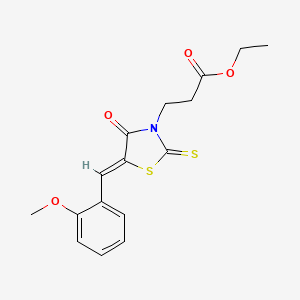
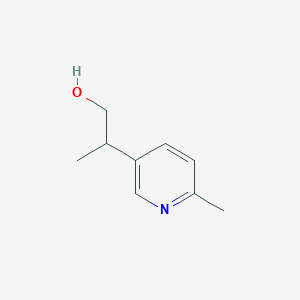
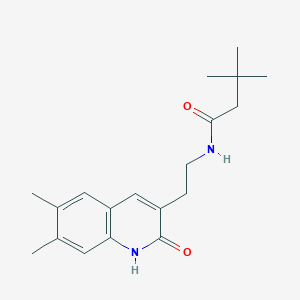
![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2580611.png)
![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)
